N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a synthetic compound characterized by the presence of a fluorinated thiophene ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Fluorinated Thiophene Intermediate: The fluorinated thiophene can be synthesized through the direct fluorination of thiophene using reagents such as sulfur tetrafluoride (SF4) or by electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI).
Coupling with Pyrazole Derivative: The fluorinated thiophene intermediate is then coupled with a pyrazole derivative under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid (CH3COOH) at room temperature.
Reduction: NaBH4 in methanol (CH3OH) at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) in DMF.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
(5-Fluorothiophen-2-yl)methanol: Shares the fluorinated thiophene moiety but lacks the pyrazole ring.
N-[(5-Fluorothiophen-2-yl)methyl]cyclopropanamine: Contains a cyclopropane ring instead of the pyrazole ring.
Uniqueness
N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is unique due to the combination of the fluorinated thiophene and pyrazole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H12FN3S |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C10H12FN3S/c1-7-9(6-13-14(7)2)12-5-8-3-4-10(11)15-8/h3-4,6,12H,5H2,1-2H3 |
InChI Key |
JYXKMWVBKDYWRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC=C(S2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.